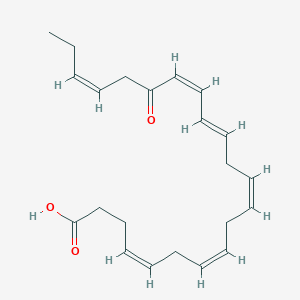
17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid
Descripción general
Descripción
17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid (17-oxo-DHA) is an omega-3 polyunsaturated fatty acid (PUFA) derived from docosahexaenoic acid (DHA) that has been the focus of recent research due to its potential health benefits. 17-oxo-DHA is a metabolite of DHA and is found in the human body, particularly in the brain and retina. It is believed to play a role in the regulation of inflammation, oxidative stress, and cell signaling.
Aplicaciones Científicas De Investigación
Biosynthetic Precursor of Lipid Mediators
17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-Docosahexaenoic acid is a biosynthetic precursor of lipid mediators such as resolvin D3 and D4. These are potent enzymatic products of docosahexaenoic acid (DHA) and play a crucial role in the resolution of inflammation (Nshimiyimana et al., 2022).
Inhibition of Blood Platelet Aggregation
This compound, as a derivative of DHA, is associated with the inhibition of blood platelet aggregation. This is particularly evident in metabolites like poxytrins, which are known for their antithrombotic potential (Chen et al., 2011).
Activation of PPARα/γ
17-OxoDHA activates peroxisome proliferator-activated receptors γ (PPARγ) and PPARα. It binds covalently to these receptors, classifying it as a dual agonist and introducing it as a novel class of PPAR agonists (Egawa et al., 2016).
Anti-Cancer Potential
Research indicates that 17-oxo-DHA demonstrates antitumor effects in non-small cell lung cancer (NSCLC) cell lines. Notably, its combination with the anticancer drug gemcitabine shows enhanced anticancer effects (Siena et al., 2018).
Inflammatory and Resolution Mediators
17-oxo-DHA is involved in the formation of mediators like resolvin D1, which regulate events in inflammation and resolution, showcasing its relevance in managing inflammatory responses (Hong et al., 2003).
Enhancement of Steroid Efficacy in COPD
This compound, in combination with fluticasone propionate, has shown to enhance the anti-inflammatory efficacy in chronic obstructive pulmonary disease (COPD), suggesting its potential in developing new therapeutic approaches for chronic diseases characterized by inflammation and oxidative stress (Cipollina et al., 2016).
Propiedades
IUPAC Name |
(4Z,7Z,10Z,13E,15Z,19Z)-17-oxodocosa-4,7,10,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,14-12-,15-3-,19-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEBQMMZCFADMF-SWDQBTSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)C=CC=CCC=CCC=CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC(=O)/C=C\C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,3H-Pyrimido[1,6-C][1,3]oxazine](/img/structure/B593949.png)
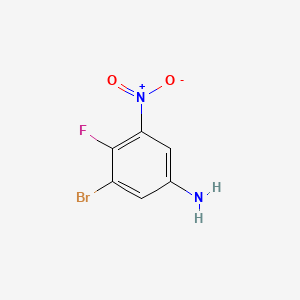
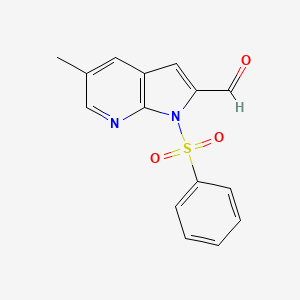
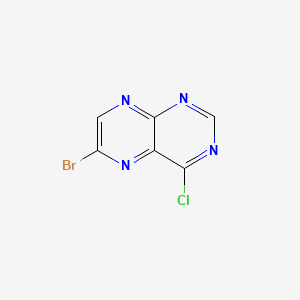
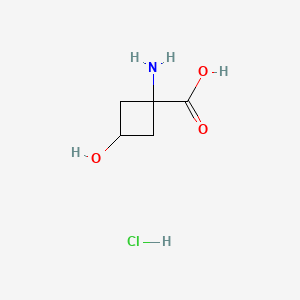
![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)

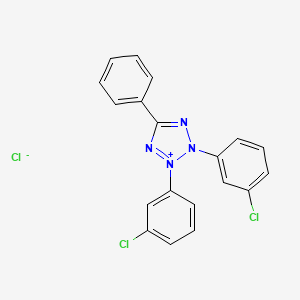
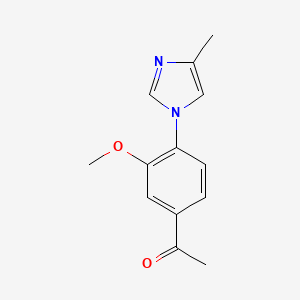
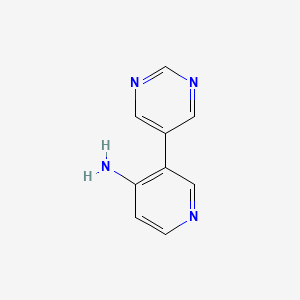

![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)
